molecular formula C20H14FN B14181732 9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole CAS No. 926634-09-5

9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole

Katalognummer: B14181732
CAS-Nummer: 926634-09-5
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: SBZSMLAZIQQNNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole is an organic compound that belongs to the class of carbazoles Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with carbazole and 4-fluorobenzaldehyde.

    Reaction Conditions: A common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding reduced carbazole derivatives.

    Substitution: Formation of halogenated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole has several scientific research applications:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Materials Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.

Wirkmechanismus

The mechanism of action of 9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-(4-Fluorophenyl)-9H-carbazole
  • 9-[(E)-2-{[(4-fluorophenyl)methane]sulfinyl}ethenyl]anthracene

Uniqueness

9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole is unique due to the presence of the ethenyl linkage between the carbazole and fluorophenyl groups. This structural feature can influence its electronic properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

926634-09-5

Molekularformel

C20H14FN

Molekulargewicht

287.3 g/mol

IUPAC-Name

9-[2-(4-fluorophenyl)ethenyl]carbazole

InChI

InChI=1S/C20H14FN/c21-16-11-9-15(10-12-16)13-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-14H

InChI-Schlüssel

SBZSMLAZIQQNNW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C=CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.